Cas no 2138132-05-3 (3-Piperidinol, 3-(2-amino-1-methylethyl)-1-(phenylmethyl)-)

3-Piperidinol, 3-(2-amino-1-methylethyl)-1-(phenylmethyl)- 化学的及び物理的性質
名前と識別子
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- 3-Piperidinol, 3-(2-amino-1-methylethyl)-1-(phenylmethyl)-
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- インチ: 1S/C15H24N2O/c1-13(10-16)15(18)8-5-9-17(12-15)11-14-6-3-2-4-7-14/h2-4,6-7,13,18H,5,8-12,16H2,1H3
- InChIKey: ZIQQSXSZORIRHV-UHFFFAOYSA-N
- ほほえんだ: N1(CC2=CC=CC=C2)CCCC(C(C)CN)(O)C1
3-Piperidinol, 3-(2-amino-1-methylethyl)-1-(phenylmethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-684350-0.25g |
3-(1-aminopropan-2-yl)-1-benzylpiperidin-3-ol |
2138132-05-3 | 95.0% | 0.25g |
$774.0 | 2025-03-12 | |
Enamine | EN300-684350-0.5g |
3-(1-aminopropan-2-yl)-1-benzylpiperidin-3-ol |
2138132-05-3 | 95.0% | 0.5g |
$809.0 | 2025-03-12 | |
Enamine | EN300-684350-10.0g |
3-(1-aminopropan-2-yl)-1-benzylpiperidin-3-ol |
2138132-05-3 | 95.0% | 10.0g |
$3622.0 | 2025-03-12 | |
Enamine | EN300-684350-1.0g |
3-(1-aminopropan-2-yl)-1-benzylpiperidin-3-ol |
2138132-05-3 | 95.0% | 1.0g |
$842.0 | 2025-03-12 | |
Enamine | EN300-684350-2.5g |
3-(1-aminopropan-2-yl)-1-benzylpiperidin-3-ol |
2138132-05-3 | 95.0% | 2.5g |
$1650.0 | 2025-03-12 | |
Enamine | EN300-684350-5.0g |
3-(1-aminopropan-2-yl)-1-benzylpiperidin-3-ol |
2138132-05-3 | 95.0% | 5.0g |
$2443.0 | 2025-03-12 | |
Enamine | EN300-684350-0.05g |
3-(1-aminopropan-2-yl)-1-benzylpiperidin-3-ol |
2138132-05-3 | 95.0% | 0.05g |
$707.0 | 2025-03-12 | |
Enamine | EN300-684350-0.1g |
3-(1-aminopropan-2-yl)-1-benzylpiperidin-3-ol |
2138132-05-3 | 95.0% | 0.1g |
$741.0 | 2025-03-12 |
3-Piperidinol, 3-(2-amino-1-methylethyl)-1-(phenylmethyl)- 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
3-Piperidinol, 3-(2-amino-1-methylethyl)-1-(phenylmethyl)-に関する追加情報
Introduction to 3-Piperidinol, 3-(2-amino-1-methylethyl)-1-(phenylmethyl)- (CAS No. 2138132-05-3)
3-Piperidinol, 3-(2-amino-1-methylethyl)-1-(phenylmethyl), identified by its Chemical Abstracts Service (CAS) number 2138132-05-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its dual amine functionality and aromatic substituents, make it a promising candidate for further investigation in drug discovery and development.
The chemical structure of 3-Piperidinol, 3-(2-amino-1-methylethyl)-1-(phenylmethyl) consists of a piperidine ring substituted at the 3-position with a secondary amine group linked to a tert-butylamine moiety, while the 1-position is attached to a benzyl group. This unique arrangement of functional groups imparts distinct electronic and steric properties to the molecule, which can influence its interactions with biological targets. The presence of both primary and secondary amine functionalities suggests potential for hydrogen bonding and coordination interactions, which are critical for binding to proteins and enzymes.
In recent years, there has been growing interest in piperidine derivatives due to their role as key pharmacophores in numerous therapeutic agents. For instance, several FDA-approved drugs contain piperidine moieties in their structures, highlighting their importance in medicinal chemistry. The compound 3-Piperidinol, 3-(2-amino-1-methylethyl)-1-(phenylmethyl) represents an advanced scaffold that could be modified to enhance its pharmacological properties. Researchers have been exploring various derivatives of this compound to optimize its bioavailability, solubility, and target specificity.
One of the most compelling aspects of this compound is its potential as a precursor for the synthesis of more complex molecules with tailored biological activities. The tert-butylamine substituent at the 3-position provides a handle for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones. Similarly, the benzyl group at the 1-position can be easily replaced or modified to explore different chemical space. These features make 3-Piperidinol, 3-(2-amino-1-methylethyl)-1-(phenylmethyl) a versatile building block for medicinal chemists seeking to develop novel therapeutic agents.
The synthesis of 3-Piperidinol, 3-(2-amino-1-methylethyl)-1-(phenylmethyl) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, reductive amination, and palladium-catalyzed cross-coupling reactions. The choice of starting materials and reaction conditions can significantly impact the efficiency of the synthesis process. Recent advances in synthetic methodologies have enabled more streamlined and scalable production methods for complex heterocyclic compounds like this one.
From a computational chemistry perspective, 3-Piperidinol, 3-(2-amino-1-methylethyl)-1-(phenylmethyl) has been studied using various molecular modeling techniques to predict its binding affinity and interaction with biological targets. Quantum mechanical calculations have been employed to determine its electronic structure and optimize its geometry. These studies have provided valuable insights into how modifications to the molecule could enhance its pharmacological properties. For example, computational analyses have suggested that introducing additional hydrophobic groups could improve solubility while maintaining or enhancing binding affinity.
In vivo studies have also been conducted to evaluate the potential therapeutic effects of derivatives related to 3-Piperidinol, 3-(2-amino-1-methylethyl)-1-(phenylmethyl). These studies have focused on assessing toxicity profiles, pharmacokinetic parameters, and target engagement. Preliminary results indicate that certain derivatives exhibit promising activity against specific disease targets without significant side effects. However, further research is needed to fully characterize their efficacy and safety before they can be considered for clinical development.
The pharmaceutical industry has shown considerable interest in developing new drugs based on piperidine scaffolds due to their proven track record in drug design. Companies are investing heavily in research programs aimed at identifying novel piperidine derivatives with improved therapeutic profiles. 3-Piperidinol, 3-(2-amino-1-methylethyl)-1-(phenylmethyl) is one such compound that has caught the attention of several research teams due to its unique structural features and potential biological activities.
Future directions in the study of 3-Piperidinol, 3-(2-amino-1-methylethyl)-1-(phenylmethyl) include exploring its role as an intermediate in larger synthetic schemes and investigating its interactions with various biological targets using high-throughput screening technologies. Advances in automation and robotics have made it possible to rapidly test thousands of compounds against different targets simultaneously, providing researchers with valuable data on which to base their next steps.
Additionally, green chemistry principles are being increasingly applied to the synthesis of complex molecules like this one. Researchers are exploring more sustainable synthetic routes that minimize waste generation and reduce environmental impact. These efforts align with broader industry initiatives aimed at making drug development more environmentally responsible while maintaining high standards of quality and efficacy.
In conclusion,3-Piperidinol, CAS No.*2138132-05-3, represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable starting point for developing novel therapeutic agents with tailored biological activities. As our understanding of drug design principles continues to evolve,this compound will likely play an important role in future drug discovery efforts.
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